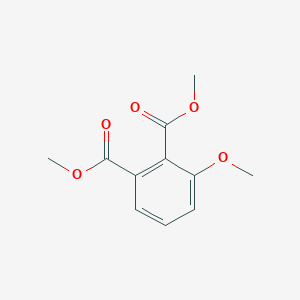

Dimethyl 3-methoxyphthalate

Descripción general

Descripción

Dimethyl 3-methoxyphthalate is an organic compound with the molecular formula C11H12O5. It is a dimethyl ester of 3-methoxyphthalic acid and is used in various chemical applications due to its unique properties. The compound is known for its role in organic synthesis and as an intermediate in the production of other chemical substances .

Métodos De Preparación

Dimethyl 3-methoxyphthalate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxyphthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Dimethyl 3-methoxyphthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-methoxyphthalic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Plasticizers and Additives

DMP is predominantly used as a plasticizer in the manufacturing of flexible plastics, including nitrocellulose and cellulose acetate. These applications are critical in industries such as automotive, construction, and consumer goods where flexibility and durability are essential .

2. Biodegradation Studies

Recent studies have focused on the biodegradation of DMP, exploring its environmental impact and potential for microbial degradation. Research utilizing Plackett-Burman design has identified key factors influencing the biodegradation process, including pH, temperature, and microbial inoculum size . Understanding these variables is crucial for developing effective bioremediation strategies.

3. Antimicrobial Activity

DMP has been investigated for its antimicrobial properties. Studies have shown that certain phthalates exhibit significant antibacterial activity against various strains of bacteria, suggesting potential applications in medical and agricultural fields . For example, DMP's effectiveness against Pseudomonas fluorescens indicates its possible use as an antimicrobial agent in coatings or textiles.

Industrial Applications

1. Solvents and Coatings

DMP is utilized as a solvent in paints, coatings, and adhesives due to its ability to enhance the performance characteristics of these products. It aids in improving adhesion and flexibility while maintaining clarity .

2. Insecticides and Repellents

The compound has also found applications in insecticides and repellents. Its efficacy in inhibiting acetylcholinesterase activity makes it a candidate for developing environmentally friendly pest control solutions .

3. Automotive Parts

In the automotive industry, DMP is employed in the production of parts requiring high flexibility and resistance to environmental stressors. Its role as a plasticizer ensures that components can withstand varying temperatures without losing integrity .

Health Implications

While DMP is widely used, concerns regarding its toxicity have emerged. Toxicological studies indicate low acute toxicity levels; however, long-term exposure effects remain under investigation . Research continues to explore the potential endocrine-disrupting effects of phthalates, including DMP, necessitating careful regulation in consumer products.

Case Studies

Mecanismo De Acción

The mechanism of action of dimethyl 3-methoxyphthalate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into active metabolites. These metabolites may exert their effects by interacting with cellular receptors, enzymes, or other biomolecules, thereby influencing biological processes .

Comparación Con Compuestos Similares

Dimethyl 3-methoxyphthalate can be compared with other similar compounds, such as:

Dimethyl 4-methoxyphthalate: This compound has a similar structure but with the methoxy group at the 4-position instead of the 3-position.

Dimethyl phthalate: Lacking the methoxy group, this compound has different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications .

Actividad Biológica

Dimethyl 3-methoxyphthalate (DMP) is a phthalate ester that has garnered attention for its biological activities and potential toxicological effects. This article delves into the compound's biological activity, including its effects on various biological systems, mechanisms of action, and implications for health and the environment.

Chemical Structure and Properties

DMP is characterized by its diester structure, consisting of a benzene ring with two ester side chains. The presence of the methoxy group enhances its solubility in organic solvents, which is crucial for its application in various industrial processes.

Biological Activity Overview

The biological activity of DMP can be categorized into several key areas:

- Hematotoxicity : High doses of DMP (1000 mg/kg) have been shown to impair the oxygen-carrying capacity of red blood cells (RBCs) by inducing oxidative stress, leading to the release of iron from hemoglobin . This mechanism can result in reduced oxygen transport throughout the body.

- Hepatotoxicity : Animal studies indicate that DMP exposure can lead to liver damage, evidenced by increased liver weight and elevated alkaline phosphatase levels . Chronic exposure has also been linked to alterations in lipid metabolism and cholesterol levels.

- Ecotoxicological Effects : DMP has demonstrated significant effects on aquatic organisms. For instance, studies on duckweed (Lemna minor) revealed that high concentrations (600 mg/L) caused growth inhibition and DNA damage, highlighting the compound's potential environmental risks .

Oxidative Stress Induction

The primary mechanism through which DMP exerts its biological effects appears to be oxidative stress. This stress can lead to cellular damage in various tissues, including:

- Erythrocytes : DMP-induced oxidative stress damages RBC membranes and impairs their function .

- Liver Cells : Increased oxidative stress correlates with hepatocyte injury and dysfunction .

Impact on Microbial Activity

DMP has been shown to inhibit the growth of beneficial soil bacteria like Pseudomonas fluorescens. This inhibition affects energy metabolism pathways, such as glycolysis and the Cori cycle, indicating that DMP can disrupt microbial communities essential for soil health .

Case Studies and Research Findings

- Toxicological Assessment in Rodents :

- Aquatic Toxicity Studies :

- Human Health Implications :

Data Summary

Propiedades

IUPAC Name |

dimethyl 3-methoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-8-6-4-5-7(10(12)15-2)9(8)11(13)16-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSNRHOMXHCRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311517 | |

| Record name | dimethyl 3-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32136-52-0 | |

| Record name | NSC243741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.